molecular formula C21H24ClN3O3S B2804460 N-(5-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 1002272-30-1

N-(5-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Cat. No.: B2804460
CAS No.: 1002272-30-1
M. Wt: 433.95
InChI Key: SYFFVLFZQRKOCO-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide (CAS: 717118-25-7, Mol. Wt. 413.54) is a synthetic acetamide derivative featuring a piperazine ring substituted with a (E)-styryl sulfonyl group and a 5-chloro-2-methylphenyl acetamide moiety. Its structure combines a sulfonamide-linked piperazine core with a chlorinated aromatic ring, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S/c1-17-7-8-19(22)15-20(17)23-21(26)16-24-10-12-25(13-11-24)29(27,28)14-9-18-5-3-2-4-6-18/h2-9,14-15H,10-13,16H2,1H3,(H,23,26)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFFVLFZQRKOCO-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide is a complex organic compound notable for its potential biological activities. This compound features a chloro-substituted aromatic ring, a piperazine moiety, and an acetamide functional group, which contribute to its pharmacological properties. The molecular formula is C24H25ClN2O4SC_{24}H_{25}ClN_2O_4S, with a molecular weight of approximately 472.99 g/mol .

Structural Characteristics

The compound's structure includes:

  • Chloro-substituted aromatic ring : Enhances lipophilicity and biological activity.
  • Piperazine moiety : Known for its role in various pharmacological effects.
  • Sulfonyl group : Implicated in antimicrobial and anti-inflammatory activities.

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural components. Compounds with similar structures have demonstrated various pharmacological activities, including:

  • Antimicrobial Activity : The compound's structural features suggest potential effectiveness against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Properties : The sulfonamide functionality may contribute to its anti-inflammatory effects.
  • Analgesic Effects : Similar compounds have exhibited pain-relieving properties.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against other related compounds:

Compound NameStructure FeaturesBiological Activity
N-(4-Methoxyphenyl)acetamideMethoxy substituent on phenolAnalgesic properties
N-(2-Chloro-N-(5-chloro-2-methylphenyl)acetamideChloro substituent similar to target compoundAntimicrobial activity
4-Amino-N-(5-chloro-2-methylphenyl)acetamideAmino group instead of sulfonamideAntidepressant effects
N-(4-Hydroxyphenyl)acetamideHydroxy substituent on phenolAnti-inflammatory properties

Study 1: Antimicrobial Potential

A study screened twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for antimicrobial potential using quantitative structure–activity relationship (QSAR) analysis. The results indicated that compounds with halogenated substituents exhibited enhanced antimicrobial activity against Staphylococcus aureus and Candida albicans . The presence of a chloro group was particularly beneficial in improving the efficacy against Gram-positive bacteria.

Study 2: Structure–Activity Relationship

Research focusing on structure–activity relationships (SAR) revealed that the position of substituents on the phenyl ring significantly influenced biological activity. Compounds with specific configurations showed improved lipophilicity, allowing better membrane permeability and enhanced biological effects . This indicates that modifications to the structure of this compound could yield derivatives with superior pharmacological profiles.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Variations

The compound’s uniqueness lies in its (E)-styryl sulfonyl-piperazine group and chloro-methylphenyl substitution. Below is a comparative analysis with structurally related analogs:

Table 1: Structural Comparison of Selected Acetamide Derivatives
Compound Name Substituents on Aromatic Ring Piperazine/Sulfonyl Modification Heterocyclic/Functional Groups Molecular Weight Reference
Target Compound 5-chloro-2-methylphenyl 4-[(E)-2-phenylethenyl]sulfonylpiperazine Acetamide 413.54
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide 2-chloro-5-(trifluoromethyl)phenyl 4-phenylpiperazine Acetamide 397.82
(E)-N-(naphthalen-2-yl)-2-(2-oxo-(quinolin-6-ylmethyl)indolin-3-ylidene)acetamide Naphthalen-2-yl None Quinoline-indolinylidene -
N-(5-chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 5-chloro-2-methylphenyl None Oxadiazole-sulfanyl -
2-[4-(2,6-difluorobenzyl)piperazin-1-yl]-N-(2-fluorophenyl)acetamide 2-fluorophenyl 4-(2,6-difluorobenzyl)piperazine Acetamide -

Analysis of Substituent Effects

  • Chlorine’s electron-withdrawing nature may also influence electronic interactions in binding pockets.
  • (E)-Styryl Sulfonyl Group: The sulfonyl-piperazine linkage provides hydrogen-bonding capacity and metabolic stability.
  • Fluorinated Analogs : Compounds with fluorinated aromatic rings (e.g., ) exhibit increased electronegativity and metabolic resistance due to fluorine’s inductive effects, which are absent in the target compound.

Piperazine Core Modifications

  • Sulfonyl vs. Non-Sulfonyl Piperazines: The sulfonyl group in the target compound enhances solubility in polar solvents compared to non-sulfonylated piperazines (e.g., 4-phenylpiperazine in ).
  • Heterocyclic Replacements: Analogs like the quinoline-indolinylidene or oxadiazole-sulfanyl derivatives replace the piperazine core with nitrogen-rich heterocycles, altering hydrogen-bonding patterns and steric bulk.

Pharmacological Implications (Hypothetical)

While direct activity data are unavailable in the provided evidence, structural trends suggest:

  • Target Compound : The combination of sulfonylpiperazine and chloro-methylphenyl groups may favor interactions with enzymes or receptors requiring hydrophobic and hydrogen-bonding motifs (e.g., kinase inhibitors).
  • Fluorinated Analogs : Fluorine’s presence (e.g., ) could improve bioavailability and CNS penetration but may reduce aromatic π-system reactivity.
  • Oxadiazole Derivatives : The oxadiazole ring in may confer improved metabolic stability or act as a bioisostere for carboxylic acids.

Q & A

Basic: What are the key steps for synthesizing N-(5-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide?

The synthesis typically involves a multi-step route:

Sulfonylation : Introduce the sulfonyl group to the piperazine ring using sulfonyl chlorides under anhydrous conditions.

Acetamide Formation : Couple the sulfonylated piperazine with a chloro-methylphenyl moiety via nucleophilic substitution or amidation.

Stilbene Integration : Incorporate the (E)-2-phenylethenyl group via Heck coupling or Wittig reaction, ensuring stereochemical control.
Critical parameters include solvent selection (e.g., DMF or dichloromethane), temperature (60–100°C for coupling steps), and purification via column chromatography or recrystallization .

Advanced: How can reaction yields be optimized for the sulfonylation step in this compound’s synthesis?

Optimization strategies include:

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) to enhance coupling efficiency.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) improve sulfonyl group activation.
  • Stoichiometric Ratios : Maintain a 1.2:1 molar ratio of sulfonyl chloride to piperazine to minimize side reactions.
    Monitor reaction progress via TLC or HPLC, and isolate intermediates using flash chromatography .

Basic: What analytical techniques are essential for confirming the structural integrity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., sulfonyl and acetamide peaks).
  • Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹).
  • X-ray Crystallography : Resolve stereochemistry and piperazine conformation .

Advanced: How can conflicting spectroscopic and crystallographic data be resolved during structural validation?

  • Multi-Technique Cross-Validation : Compare NMR data (e.g., coupling constants for stereochemistry) with X-ray-derived torsion angles.
  • Density Functional Theory (DFT) : Simulate NMR chemical shifts to match experimental data.
  • Refinement Software : Use SHELXL for crystallographic refinement to resolve ambiguities in electron density maps .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates.
  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
    Ensure proper controls (e.g., DMSO vehicle) and replicate experiments (n ≥ 3) .

Advanced: How can computational modeling predict this compound’s pharmacokinetic (ADME/Tox) profile?

  • Molecular Docking : Use AutoDock Vina to assess binding affinity to targets (e.g., CYP450 enzymes).
  • QSAR Models : Predict logP, solubility, and blood-brain barrier permeability.
  • Toxicity Prediction : Tools like ProTox-II to estimate hepatotoxicity or mutagenicity.
    Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Basic: What storage conditions ensure compound stability?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity Control : Use desiccants to avoid hydrolysis of the sulfonyl group.
  • Solvent : Dissolve in DMSO (for biological assays) or acetonitrile (for HPLC) to prevent aggregation .

Advanced: How can derivatization enhance this compound’s selectivity in target binding?

  • Bioisosteric Replacement : Substitute the phenyl group with heterocycles (e.g., pyridine) to modulate electronic effects.
  • Side Chain Elongation : Introduce alkyl spacers to improve binding pocket fit.
  • Click Chemistry : Attach fluorophores (e.g., BODIPY) for real-time target tracking.
    Validate modifications via SPR or ITC binding assays .

Basic: What purification methods are effective for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phase .

Advanced: How to troubleshoot low yields in the final amidation step?

  • Activating Agents : Switch from EDC/HOBt to HATU for improved coupling efficiency.
  • Base Selection : Use DIEA instead of TEA to minimize side reactions.
  • Microwave Assistance : Apply microwave irradiation (100°C, 30 min) to accelerate kinetics.
    Characterize byproducts via LC-MS to identify competing pathways .

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